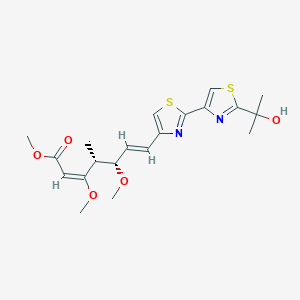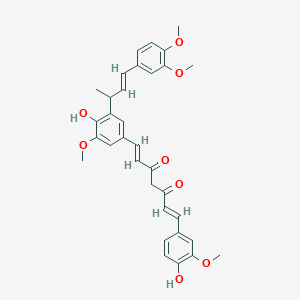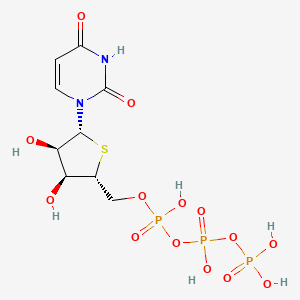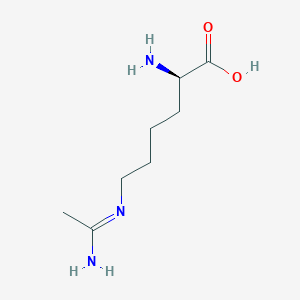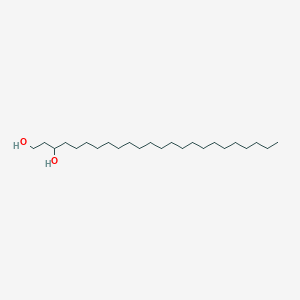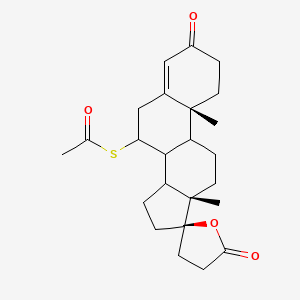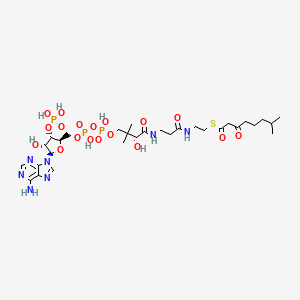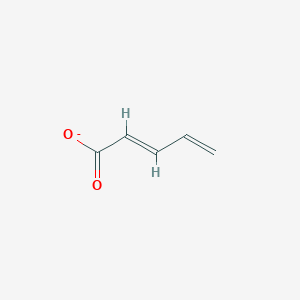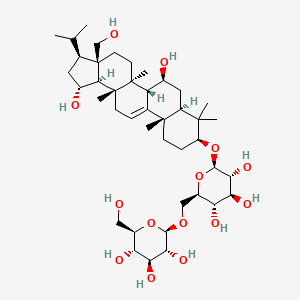![molecular formula C14H20O8 B1249759 4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one](/img/structure/B1249759.png)
4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one is a natural product found in Eurya japonica, Forsythia viridissima, and other organisms with data available.
Aplicaciones Científicas De Investigación
Solubility Studies
Gong et al. (2012) investigated the solubility of various saccharides, including derivatives similar to the compound , in ethanol-water mixtures. They found that solubilities increased with temperature, providing valuable data for biochemical and pharmaceutical applications (Gong, Wang, Zhang, & Qu, 2012).
Structural Analysis
Odabaşoǧlu et al. (2003) performed a detailed study on the structure of similar compounds. They observed strong intramolecular hydrogen bonds in these molecules, which can be crucial for understanding their chemical behavior and potential applications (Odabaşoǧlu, Albayrak, Büyükgüngör, & Lönnecke, 2003).
Electrochemical Properties
Çakır et al. (2005) characterized similar compounds through electrochemical methods, providing insights into their potential for electrochemical applications, such as sensors or catalysts (Çakır, BİÇer, Odabaşoǧlu, & Albayrak, 2005).
Oxidation Mechanisms
Pan et al. (1993) explored the oxidation of cyclohexadiene compounds by hydroxyl radicals. This research helps in understanding the chemical reactivity of such compounds under oxidative stress, relevant in fields like environmental chemistry and pharmacology (Pan, Schuchmann, & Sonntag, 1993).
Synthesis and Applications
Kozmin et al. (2003) studied the synthesis of cyclohexenone derivatives, which are structurally related to the compound of interest. This research contributes to synthetic chemistry, providing methods to create complex organic molecules (Kozmin, He, & Rawal, 2003).
Vibrational Spectroscopy
Aydın & Özpozan (2020) conducted a vibrational spectroscopic study of a compound similar to the one . Their research provides valuable data on molecular vibrations and interactions, useful in materials science and molecular diagnostics (Aydın & Özpozan, 2020).
Molecular Docking in Diabetes Management
Muthusamy & Krishnasamy (2016) explored the role of a similar compound in regulating blood glucose levels, utilizing molecular docking studies. This research is significant in the development of new therapeutic agents for diabetes (Muthusamy & Krishnasamy, 2016).
Propiedades
Nombre del producto |
4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one |
|---|---|
Fórmula molecular |
C14H20O8 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H20O8/c15-7-9-10(17)11(18)12(19)13(22-9)21-6-5-14(20)3-1-8(16)2-4-14/h1-4,9-13,15,17-20H,5-7H2/t9-,10-,11+,12-,13-/m1/s1 |
Clave InChI |
VTVARPTUBCBNJX-UJPOAAIJSA-N |
SMILES isomérico |
C1=CC(C=CC1=O)(CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES canónico |
C1=CC(C=CC1=O)(CCOC2C(C(C(C(O2)CO)O)O)O)O |
Sinónimos |
cornoside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



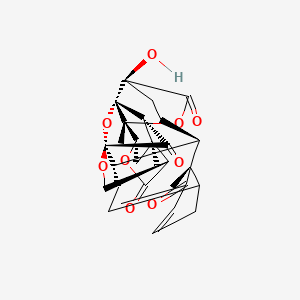
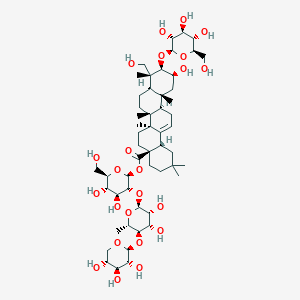
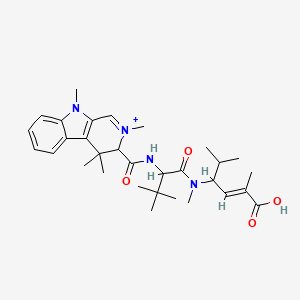
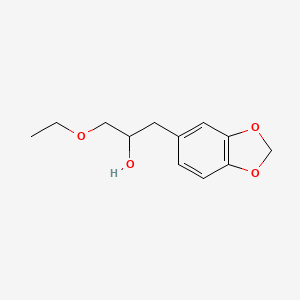
![8-[(1-Oxidopyridin-1-ium-4-yl)methyl]-8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B1249686.png)
